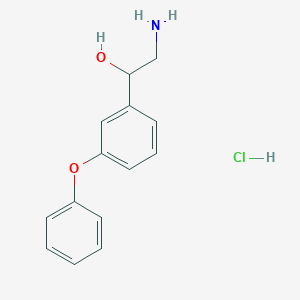

2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride

Vue d'ensemble

Description

2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride is a chemical compound with the empirical formula C14H16ClNO2 and a molecular weight of 265.74 g/mol . This compound is known for its unique structure, which includes an amino group, a phenoxyphenyl group, and an ethanol moiety. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form 3-phenoxyphenyl nitroethane. This intermediate is then reduced to 3-phenoxyphenyl ethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. Common alkylating agents include methyl iodide and benzyl bromide:

-

Reaction with methyl iodide :

Conducted in dichloromethane (DCM) at 0–5°C with triethylamine as a base, yielding N-methyl derivatives. -

Benzylation :

Benzyl bromide reacts similarly, forming N-benzyl-substituted products under anhydrous conditions.

Acylation Reactions

The amine group reacts with acylating agents to form amides:

-

Acetylation with acetyl chloride :

Performed in DCM with pyridine to neutralize HCl. -

Benzoylation :

Benzoyl chloride forms N-benzoyl derivatives, useful for protecting the amine during multi-step syntheses.

Oxidation and Reduction

The ethanol moiety participates in redox reactions:

-

Oxidation to ketone :

Using KMnO₄ in acidic conditions converts the alcohol to a ketone:

. -

Reduction of aromatic nitro groups :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents on the phenoxy ring to amines .

Cyclization Reactions

The compound forms heterocyclic structures via intramolecular reactions:

-

Formation of oxazolidinones :

Reaction with phosgene or triphosgene in DCM yields 5-membered oxazolidinone rings:

. -

Quinoline derivatives :

Condensation with β-keto esters under acidic conditions generates fused quinoline systems.

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in ion-exchange reactions:

-

Deprotonation :

Treatment with NaOH liberates the free base, enhancing solubility in organic solvents. -

Complexation with metals :

Forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the amino and hydroxyl groups.

Mechanistic Insights

-

Nucleophilic amino group : The primary amine acts as a nucleophile in alkylation/acylation, facilitated by its lone pair.

-

Hydrogen bonding : The hydroxyl group stabilizes transition states in cyclization reactions via intramolecular H-bonding .

-

Steric effects : The bulky phenoxy group influences regioselectivity in electrophilic aromatic substitutions.

Applications De Recherche Scientifique

Chemistry

2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride serves as a building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

- Oxidation to form imines or nitriles.

- Reduction to generate phenyl derivatives.

- Nucleophilic Substitution to create amides or other derivatives.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its amino group can form hydrogen bonds with enzyme active sites, while the phenoxy group interacts with hydrophobic pockets, potentially modulating enzyme activity.

Medicine

The compound is investigated for its therapeutic effects, particularly in drug synthesis. It has shown potential as a precursor in developing pharmaceuticals targeting various diseases, including cancer and neurological disorders .

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The compound's ability to bind effectively to the active site of the enzyme led to a significant reduction in enzymatic activity, suggesting its potential as a therapeutic agent.

Case Study 2: Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against chronic lymphocytic leukemia (CLL). Modifications of the compound were tested for their efficacy in inhibiting cancer cell proliferation, showing a notable decrease in cell viability at certain concentrations .

Mécanisme D'action

The mechanism of action of 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride

- (4-Phenoxyphenyl)methanol

- 2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride

Uniqueness

2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in scientific research and industrial applications .

Activité Biologique

Overview

2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride is a chemical compound with the molecular formula C14H16ClNO2 and a CAS number of 133562-41-1. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.

The compound features an amino group, a phenoxy group, and an ethanol moiety, which contribute to its unique biological properties. Its structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor, which can lead to alterations in metabolic pathways within cells. The precise mechanism is still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems or other cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Some studies have suggested that this compound may have potential antidepressant properties by modulating serotonin and norepinephrine levels in the brain.

- Antioxidant Activity : The presence of the phenolic group may contribute to antioxidant effects, helping to neutralize free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Properties : There are indications that this compound could exert anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

Several studies have assessed the biological activity of this compound. Below is a summary of key findings:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study 2 | Antioxidant Activity | Showed effective scavenging of free radicals with a notable increase in cellular viability under oxidative stress conditions. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic effects in inflammatory diseases. |

Case Studies

- Case Study on Antidepressant Activity : A study conducted on rodent models indicated that administration of this compound resulted in a marked decrease in behavioral despair tests, suggesting potential efficacy as an antidepressant.

- Case Study on Oxidative Stress : In vitro experiments demonstrated that this compound significantly increased the survival rate of neuronal cells exposed to oxidative stress, highlighting its neuroprotective potential.

- Case Study on Inflammation : In a controlled study involving macrophage cell lines, treatment with the compound led to a decrease in TNF-alpha and IL-6 production, indicating its potential use in managing inflammatory responses.

Propriétés

IUPAC Name |

2-amino-1-(3-phenoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9,14,16H,10,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVIJXRQOBJGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855663 | |

| Record name | 2-Amino-1-(3-phenoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133562-41-1 | |

| Record name | 2-Amino-1-(3-phenoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.